4-(Difluoromethyl)-2-methyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1684423-89-9 |
|---|---|
Molecular Formula |
C5H6F2N2 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C5H6F2N2/c1-3-8-2-4(9-3)5(6)7/h2,5H,1H3,(H,8,9) |
InChI Key |
PTBZZNUDMQXUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C(F)F |
Origin of Product |
United States |
Overview of the Research Landscape of 4 Difluoromethyl 2 Methyl 1h Imidazole
Contextual Background and Significance in Contemporary Chemical Research
The imidazole (B134444) ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products like the amino acid histidine and functioning as a crucial component in a vast array of pharmaceuticals. mdpi.comnih.gov Its unique chemical properties, including its ability to act as an acid-base catalyst and a nucleophile in biological systems, make it a versatile building block for drug development. mdpi.com The derivatives of 1,3-diazole (imidazole) are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.gov Due to the polar nature of the imidazole ring, incorporating this moiety can also improve the pharmacokinetic properties of drug candidates, such as solubility. nih.gov
The significance of 4-(Difluoromethyl)-2-methyl-1H-imidazole is amplified by the presence of the difluoromethyl (CHF2) group. The strategic introduction of fluorine-containing groups into organic molecules is a key strategy in modern drug discovery. chemscene.com The CHF2 group, in particular, is valued for its ability to modulate a molecule's physicochemical properties. It can serve as a bioisostere of alcohol, thiol, or amine groups and can enhance drug-target affinity through hydrogen bond donation, while also improving metabolic stability.
The contemporary relevance of the 4-(difluoromethyl)-1H-imidazole scaffold is highlighted by recent research into novel therapeutic agents. For instance, a 2025 study identified potent P2Y1 receptor antagonists based on a 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid structure for the treatment of ischemic stroke. acs.org This research underscores the role of this specific chemical framework in developing promising lead compounds for significant medical conditions. acs.org Therefore, this compound is not merely a theoretical structure but represents a key building block for creating advanced molecules with potential therapeutic applications. chemscene.com
Historical Perspectives on Difluoromethylated Imidazoles in Organic Synthesis
The history of imidazoles in science began with their initial synthesis in the 19th century and their identification as the core of essential natural products like histamine (B1213489) and histidine. mdpi.comnih.gov The therapeutic potential of synthetic imidazoles became widely recognized with the development of azole antifungals. nih.gov This class of drugs demonstrated the value of the imidazole scaffold in creating effective medicines, though challenges related to spectrum of activity and resistance spurred further innovation. nih.gov
A pivotal evolution in medicinal chemistry was the incorporation of fluorine to enhance drug properties. This led to the development of fluorinated pharmaceuticals starting in the mid-20th century. The synthesis of fluorinated heterocycles, however, presented unique challenges. Early methods for creating fluorinated imidazoles often involved multi-step processes. For example, the synthesis of 1,5-disubstituted-imidazole-4-carboxylates was reported in 1978 through the condensation of ethyl isocyanoacetate salts with isothioureas, a reaction catalyzed by copper(I) chloride. mdpi.com
The direct introduction of a difluoromethyl group onto a heterocyclic ring like imidazole is a more recent advancement. Synthetic chemists have developed various methods to achieve this transformation. One-pot, multi-component reactions have become an efficient strategy for producing substituted imidazoles. acs.org For the specific task of N-difluoromethylation, approaches have been developed that involve the gradual generation of a difluoromethylation reagent in the reaction mixture. While many historical and modern methods focus on substitution at the nitrogen or the 2, 4, or 5 positions of the imidazole ring, the creation of specific isomers like this compound relies on these foundational synthetic advancements. acs.orgnih.gov
Position of this compound within Fluorine Chemistry and Heterocyclic Chemistry Research
The compound this compound occupies a strategic position at the confluence of heterocyclic chemistry and fluorine chemistry, two highly active areas of research.
In Heterocyclic Chemistry: Heterocyclic compounds are fundamental to medicinal chemistry, with imidazole being a particularly important scaffold. nih.gov The imidazole ring is aromatic and contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, allowing it to participate in various biological interactions. nih.gov The non-symmetrical substitution in this compound means it can exist in tautomeric forms, a feature that can influence its interaction with biological targets. mdpi.com Its structure makes it a valuable intermediate for the synthesis of more complex, multi-substituted imidazoles, such as kinase inhibitors or other biologically active molecules. acs.orgnih.gov
In Fluorine Chemistry: The introduction of fluorine into drug candidates can profoundly affect potency, increase metabolic stability, and enhance membrane permeability. The difluoromethyl group (CHF2) is particularly interesting as it possesses a unique combination of properties compared to a simple methyl group (CH3) or the more common trifluoromethyl group (CF3). The CHF2 group is highly polar and can act as a hydrogen bond donor, a property not shared by the CF3 group. This allows it to form specific interactions with target proteins, potentially increasing binding affinity. Furthermore, it is more metabolically stable than a methyl group, resisting oxidative metabolism.
The table below compares the properties of the difluoromethyl group to related substituents.
| Property | H | CH₃ | F | CF₃ | CHF₂ |
| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.47 | 2.20 | 2.08 |
| Electronegativity (Pauling Scale) | 2.20 | 2.55 (for C) | 3.98 | 3.44 (for C) | 3.03 (for C) |
| Lipophilicity (Hansch parameter, π) | 0.00 | 0.50 | 0.14 | 0.88 | 0.21 |
| Hydrogen Bond Donor? | No | No | No | No | Yes |
This table is generated based on general chemical principles and data from various sources.
By combining a privileged imidazole core with a functionally advantageous difluoromethyl group, this compound emerges as a quintessential modern building block. It is designed for use in constructing sophisticated molecules where fine-tuning of properties like metabolic stability, target affinity, and pharmacokinetics is essential for developing next-generation therapeutics. acs.org
Physicochemical Properties of this compound and Related Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 2-Methyl-1H-imidazole | 693-98-1 | C₄H₆N₂ | 82.10 | Solid |
| 4-(Trifluoromethyl)-1H-imidazole | 33468-69-8 | C₄H₃F₃N₂ | 136.08 | Powder |
| 2-Methyl-4-(trifluoromethyl)-1H-imidazole | 33468-67-6 | C₅H₅F₃N₂ | 150.10 | Solid |
| This compound | 91960-70-8 | C₅H₆F₂N₂ | 132.11 | Data not available |
Data compiled from multiple sources. sigmaaldrich.comossila.comsigmaaldrich.comchemeo.com Data for the target compound is limited in publicly available literature, highlighting its primary role as a synthetic intermediate.
Synthetic Methodologies and Strategies for 4 Difluoromethyl 2 Methyl 1h Imidazole
Cyclization and Annulation Strategies for Imidazole (B134444) Ring Formation
The construction of the imidazole core is a fundamental aspect of synthesizing 4-(Difluoromethyl)-2-methyl-1H-imidazole. Various cyclization and annulation strategies have been developed to create the substituted imidazole ring system.
Multi-Component Reactions for Substituted Imidazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a single step from three or more starting materials. isca.mesioc-journal.cn One of the most well-known MCRs for imidazole synthesis is the Debus-Radziszewski reaction, first reported in 1858. wikipedia.orgnih.govscribd.comjetir.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgnih.gov By modifying this classic protocol, for instance by replacing ammonia with a primary amine, N-substituted imidazoles can be produced. wikipedia.org
The general applicability of MCRs allows for the synthesis of a wide array of substituted imidazoles. isca.metandfonline.com For example, a one-pot condensation of benzil, a substituted benzaldehyde, ammonium (B1175870) acetate, and aniline, catalyzed by p-toluenesulfonic acid (PTSA), can yield tetra-substituted imidazoles. isca.me Similarly, copper-catalyzed MCRs have been developed for the synthesis of 2,4,5-trisubstituted imidazoles from benzoin (B196080) or benzil, various aldehydes, and ammonium acetate. rsc.org Another approach involves a one-pot synthesis of imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles. acs.org
A general representation of the Debus-Radziszewski imidazole synthesis is shown below:
Figure 1: General scheme of the Debus-Radziszewski imidazole synthesis.While these MCRs are powerful tools for generating diverse imidazole libraries, the direct synthesis of this compound using these methods would require a difluoromethyl-containing starting material, such as a difluoromethylated aldehyde or dicarbonyl compound.
Formation of the Imidazole Core with Pre-existing Difluoromethyl Moieties
A more direct strategy for the synthesis of this compound involves the construction of the imidazole ring using precursors that already contain the difluoromethyl group. This approach ensures the correct placement of the crucial difluoromethyl substituent.
One documented method for preparing 4-(difluoromethyl)imidazoles is through the deoxyfluorination of the corresponding formylimidazole precursors. researchgate.net This transformation converts a formyl group (-CHO) into a difluoromethyl group (-CHF2).
Another strategy involves the use of building blocks where the difluoromethyl group is already present. For instance, the Van Leusen imidazole synthesis can be adapted to create trifluoromethyl-containing imidazoles by reacting N-aryltrifluoroacetimidoyl chlorides with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com A similar approach could potentially be envisioned for difluoromethylated analogues. The reaction proceeds through the initial deprotonation of TosMIC, followed by attack on the imidoyl chloride, cyclization, and subsequent elimination to form the imidazole ring. mdpi.com
Furthermore, N-trifluoromethylated azoles can be synthesized via a cyclization strategy involving the N-trifluoromethylation of nitriles followed by a [3+2] cyclization with a 1,3-dipole. nih.gov This highlights the potential of using pre-fluorinated synthons in cycloaddition reactions to build the desired heterocyclic core.
Regioselective Synthesis of this compound Isomers
The synthesis of substituted imidazoles often presents a challenge in controlling the regioselectivity, leading to the formation of multiple isomers. The synthesis of this compound is no exception, with the potential for the formation of the 5-(difluoromethyl)-2-methyl-1H-imidazole isomer.
Controlling the regioselectivity in imidazole synthesis can be achieved through various strategies. The choice of starting materials and reaction conditions plays a crucial role. For instance, in the synthesis of 1,4-disubstituted imidazoles, a method involving the double aminomethylenation of a glycine (B1666218) derivative followed by transamination and cyclization has been shown to provide complete regioselectivity. nih.gov
The inherent electronic properties of the imidazole ring also dictate the position of substitution. The C-5 position is generally more reactive towards electrophilic substitution, while the C-2 position has the most acidic proton. nih.gov Palladium-catalyzed C-H arylation reactions of imidazoles have demonstrated that regioselectivity can be switched between the C-2 and C-5 positions by modifying the reaction conditions, such as the base and solvent. nih.gov
In the context of synthesizing this compound, a directed synthesis starting from a precursor where the positions of the substituents are already defined is the most reliable way to ensure regiochemical purity. For example, starting with a difluoromethylated building block that will become the 4-position of the imidazole ring and cyclizing it with a methyl-containing component would lead directly to the desired isomer. The regioselectivity of N-alkylation can also be controlled, for example, by using a protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can be transposed to direct alkylation to a specific nitrogen atom. nih.gov Metal-controlled switchable regioselective synthesis has also been reported, where palladium and silver catalysts can direct the reaction of 2H-azirines with dicarbonyl compounds to form either imidazoles or pyrroles with good regioselectivity. acs.orgacs.org
Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. researchgate.net These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Visible-Light-Promoted Radical Cyclization Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. rsc.org This methodology utilizes light energy to initiate radical reactions, often avoiding the need for harsh reagents and high temperatures.
An efficient and environmentally friendly method for synthesizing difluoromethyl-substituted polycyclic imidazoles has been developed using a visible-light-promoted radical cyclization. beilstein-journals.orgnih.gov This approach involves the reaction of imidazoles bearing an unactivated alkene with a difluoromethyl source, such as difluoroacetic acid (CF2HCOOH), in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA). beilstein-journals.orgnih.gov Notably, this reaction can proceed without the need for a metal catalyst, photocatalyst, base, or other additives, making it a highly sustainable process. beilstein-journals.orgnih.gov The reaction is believed to proceed through the generation of a difluoromethyl radical, which then adds to the alkene, followed by an intramolecular cyclization to form the difluoromethylated polycyclic imidazole. nih.gov
Similarly, a visible-light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes has been reported using difluoromethyltriphenylphosphonium bromide as the difluoromethyl source. acs.orgacs.org This protocol is characterized by its mild conditions, operational simplicity, and broad substrate scope. acs.orgacs.org These methods highlight the potential for synthesizing bicyclic imidazoles containing a difluoromethyl group, which are structurally related to this compound. beilstein-journals.orgnih.gov
The table below summarizes key aspects of visible-light-promoted synthesis of difluoromethylated imidazoles.
| Feature | Description | Reference |
| Reaction Type | Visible-light-promoted radical cyclization | beilstein-journals.org, nih.gov |
| Difluoromethyl Source | Difluoroacetic acid or Difluoromethyltriphenylphosphonium bromide | beilstein-journals.org, nih.gov, acs.org, acs.org |
| Key Advantages | Metal-free, photocatalyst-free (in some cases), mild conditions | beilstein-journals.org, nih.gov, acs.org |
| Products | Difluoromethyl-substituted polycyclic and bicyclic imidazoles | beilstein-journals.org, nih.gov, nih.gov |
Mechanochemical Synthesis of Imidazole Derivatives
Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. researchgate.netnih.gov This technique is gaining traction as a green chemistry tool.
Ball milling has been successfully applied to the synthesis of various N-heterocycles, including imidazoles. nih.govuzh.chresearchgate.net For instance, a solvent-free, one-pot, two-step synthesis of N-heterocyclic carbenes (which are derived from imidazoles) has been achieved directly from anilines and 2,3-butanedione (B143835) using ball milling, with improved yields compared to conventional methods. nih.gov The synthesis of 2-unsubstituted imidazole N-oxides has also been accomplished using ball-milling, providing access to valuable synthetic intermediates. mdpi.com
Furthermore, multi-component reactions for the synthesis of imidazo[1,2-a]pyridines have been carried out under solvent-free mechanochemical conditions, demonstrating good functional group tolerance and high yields. nih.gov While the direct synthesis of this compound via mechanochemistry has not been explicitly reported, the successful application of this technique to a wide range of imidazole derivatives suggests its potential for the clean and efficient production of this target molecule. researchgate.netnih.gov
The table below outlines the benefits of mechanochemical synthesis for imidazole derivatives.
| Feature | Description | Reference |
| Technique | Ball Milling | nih.gov, researchgate.net |
| Key Advantage | Solvent-free, often higher yields, environmentally friendly | nih.gov, researchgate.net |
| Applicability | Synthesis of N-heterocyclic carbenes, imidazole N-oxides, and fused imidazoles | mdpi.com, nih.gov |
Scalable Synthesis and Process Chemistry Considerations for this compound
The industrial production of this compound can be approached through a multi-step synthesis that prioritizes the use of readily available starting materials, high-yielding reactions, and processes that are amenable to scale-up with appropriate safety and environmental considerations. A plausible and efficient two-step strategy involves the initial scalable synthesis of the 2-methylimidazole (B133640) core followed by the introduction of the difluoromethyl group at the C4-position.
Step 1: Scalable Synthesis of 2-Methyl-1H-imidazole
The most common and commercially practiced method for the synthesis of 2-methylimidazole is a variation of the Debus-Radziszewski imidazole synthesis. wikipedia.org This one-pot condensation reaction involves a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia. wikipedia.orggoogle.com
A typical scalable process involves reacting an aqueous solution of glyoxal (B1671930) with acetaldehyde (B116499) and an excess of aqueous ammonia. google.com The reaction is generally performed at elevated temperatures, for instance between 80-95°C, for several hours. google.com Process control of temperature and pressure is crucial for ensuring consistent yield and purity. google.com The use of aqueous ammonia is common, and the molar ratio of the reactants is a key parameter to optimize, with ammonia typically used in excess. google.com
Upon completion of the reaction, the work-up procedure for large-scale batches involves distillation to remove water and unreacted volatiles. The crude 2-methylimidazole can then be purified by vacuum distillation or crystallization to achieve high purity. google.com Patents describe methods for producing 2-methylimidazole where the product is isolated by crystallization after partial removal of water, followed by filtration. google.com
Process Chemistry Considerations for 2-Methylimidazole Synthesis:
| Parameter | Consideration for Scale-up |
| Reactants | Use of commercially available and inexpensive starting materials like aqueous glyoxal, acetaldehyde, and ammonia is critical for cost-effectiveness. wikipedia.orggoogle.com |
| Solvent | The reaction is typically run in water, which is an environmentally benign and low-cost solvent. |
| Temperature | The reaction is exothermic; therefore, efficient heat management is essential on a large scale to prevent runaway reactions and ensure product quality. A reaction temperature of around 90-95°C is often optimal. google.com |
| Pressure | Reactions can be run under controlled pressure to manage the volatility of acetaldehyde and ammonia. google.com |
| Purification | Vacuum distillation or crystallization are scalable purification methods. The choice depends on the desired final purity and the nature of the impurities. google.com |
| Yield | Yields for this process are typically high, often reported to be around 85%. google.com |
Step 2: Introduction of the Difluoromethyl Group
With a scalable route to 2-methyl-1H-imidazole established, the next critical step is the introduction of the difluoromethyl group at the C4 position. Direct C-H difluoromethylation of heterocycles has emerged as a powerful strategy in medicinal and agrochemical chemistry. rsc.orgnih.gov Radical difluoromethylation methods are particularly well-suited for this transformation and have been the subject of extensive research. rsc.orgrsc.org
A promising approach for the scalable synthesis of this compound is the direct C-H difluoromethylation of 2-methyl-1H-imidazole using a suitable difluoromethyl radical precursor. Among the various reagents available, sodium difluoromethanesulfinate (NaSO₂CF₂H), often referred to as the Langlois reagent, is an attractive option due to its stability, ease of handling, and relatively low cost. acs.org
The reaction is typically carried out in the presence of an oxidant and often a catalyst. Recent advancements have demonstrated the use of photocatalysis for this transformation, which can offer milder reaction conditions. acs.org For a large-scale process, a thermally induced radical initiation using an oxidant like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile (B52724) and water could be a practical approach.
Proposed Scalable Synthesis of this compound:
A plausible reaction scheme would involve dissolving 2-methyl-1H-imidazole in a suitable solvent, followed by the addition of the difluoromethylating agent (e.g., NaSO₂CF₂H) and an oxidant. The reaction mixture would then be heated to a temperature sufficient to induce radical formation and subsequent C-H functionalization.
Process Chemistry Considerations for Difluoromethylation:
| Parameter | Consideration for Scale-up |
| Difluoromethylating Agent | Sodium difluoromethanesulfinate (NaSO₂CF₂H) is a practical choice for its stability and commercial availability. Other reagents like diethyl bromodifluoromethylphosphonate have also been used on a large scale. rsc.org |
| Oxidant | The choice of oxidant is crucial. Peroxides like TBHP or persulfates are common. Their addition rate may need to be controlled on a large scale to manage the exothermicity of the reaction. |
| Solvent | DMSO is an effective solvent for many difluoromethylation reactions. acs.org However, its high boiling point can complicate product isolation. Alternative solvents or biphasic systems might be explored for easier work-up on a large scale. |
| Catalyst | While some methods are catalyst-free, others employ copper or other transition metals. acs.org For scalability, minimizing or eliminating metal catalysts is often preferred to reduce cost and purification burdens. Photocatalytic methods using organic dyes or covalent organic frameworks are also emerging as sustainable options. acs.org |
| Selectivity | A key challenge in the direct C-H functionalization of 2-methylimidazole is controlling the regioselectivity. The C4/C5 positions are the most likely sites for electrophilic and radical attack. Reaction conditions would need to be carefully optimized to favor the formation of the desired 4-(difluoromethyl) isomer. |
| Purification | Purification would likely involve an initial extraction to remove the bulk of the solvent and inorganic byproducts, followed by column chromatography. For large-scale production, crystallization would be a more cost-effective final purification step if a suitable solvent system can be identified. |
Alternative Scalable Route: Deoxyfluorination of a Formyl Precursor
An alternative, and potentially more regioselective, scalable route involves the synthesis of 2-methyl-1H-imidazole-4-carbaldehyde followed by deoxyfluorination.
Step 2a: Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde
The synthesis of this intermediate can be achieved through various methods, though scalability is a key consideration. A Vilsmeier-Haack type formylation of a protected 2-methylimidazole could be a viable option.
Step 2b: Deoxyfluorination
The conversion of the aldehyde to the difluoromethyl group can be accomplished using a variety of fluorinating agents. For scalable synthesis, reagents like diethylaminosulfur trifluoride (DAST) or its more stable analogues are often employed. However, these reagents can be expensive and require careful handling due to their reactivity. The reaction conditions, including temperature and stoichiometry, must be precisely controlled to avoid side reactions and ensure a high yield.
Comparison of Potential Scalable Routes:
| Synthetic Route | Advantages | Disadvantages |
| Direct C-H Difluoromethylation | - Fewer synthetic steps (atom economy) acs.org - Avoids the synthesis and handling of potentially unstable intermediates. | - Potential for regioselectivity issues (formation of the 5-substituted isomer). - May require optimization to find cost-effective and safe reaction conditions on a large scale. |
| Deoxyfluorination of Formyl Precursor | - Potentially higher regioselectivity. - Well-established transformation. | - Longer synthetic sequence. - Deoxyfluorinating agents can be hazardous and expensive. nih.gov - The synthesis of the formyl precursor adds to the overall process complexity. |
Reactivity and Chemical Transformations of 4 Difluoromethyl 2 Methyl 1h Imidazole
Reactions at the Imidazole (B134444) Nitrogen Atoms (N-alkylation, N-acylation)
The presence of two nitrogen atoms in the imidazole ring, one pyrrole-like (N-1) and one pyridine-like (N-3), allows for functionalization through alkylation and acylation reactions. The regioselectivity of these reactions is influenced by the electronic effects of the ring substituents and the reaction conditions. researchgate.netbeilstein-journals.org
N-alkylation: The N-alkylation of imidazoles is a common transformation, typically proceeding via an SN2 mechanism. researchgate.net For 4-(difluoromethyl)-2-methyl-1H-imidazole, alkylation can occur at either N-1 or N-3. The 2-methyl group provides some steric hindrance, while the 4-difluoromethyl group exerts an electron-withdrawing effect. In related systems, the N-alkylation of substituted imidazoles often yields a mixture of regioisomers, with the ratio depending on the nature of the alkylating agent, the base, and the solvent used. researchgate.netbeilstein-journals.org For instance, the N-alkylation of other imidazoles has been achieved using various alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. researchgate.net
N-acylation: N-acylation of imidazoles is also a well-established reaction. researchgate.net Similar to alkylation, acylation can occur at either nitrogen atom. The reaction with acylating agents, such as acyl chlorides or anhydrides, typically proceeds readily. Often, the initially formed N-acyl-imidazole can be a mixture of isomers, which may interconvert to the thermodynamically more stable isomer. beilstein-journals.org
Table 1: Representative N-alkylation and N-acylation Reactions of Imidazoles This table presents generalized reaction conditions based on literature for similar imidazole compounds.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
|---|---|---|---|
| N-alkylation | Alkyl halide (e.g., Benzyl bromide) | Base (e.g., K2CO3), Solvent (e.g., DMF) | Mixture of N-1 and N-3 alkylated isomers |
| N-acylation | Acyl chloride (e.g., Acetyl chloride) | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | Mixture of N-1 and N-3 acylated isomers |
Reactions Involving the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a key functional moiety that can participate in various chemical transformations.
The C-H bond in the difluoromethyl group is acidic and can be deprotonated to form a nucleophilic species. acs.org This allows for subsequent reactions with electrophiles. The deprotonation of Ar-CF₂H compounds can be achieved using strong bases, and the resulting carbanion can be trapped by various electrophiles, enabling the formation of new carbon-carbon bonds. acs.org This reactivity provides a pathway to more complex molecules from the difluoromethyl precursor.
The difluoromethyl group can be transformed into other functional groups. For example, under certain conditions, the fluorine atoms can be substituted. Frustrated Lewis pairs have been shown to mediate the selective single fluoride (B91410) substitution in trifluoromethyl groups, a principle that could potentially be extended to difluoromethyl groups. nih.gov Additionally, the difluoromethyl group can be a precursor for the synthesis of other fluorine-containing heterocycles. lookchem.com Radical-based difluoromethylation methods have also been developed, which could potentially be reversed to transform the difluoromethyl group. nih.gov
Table 2: Potential Reactions of the Difluoromethyl Group This table outlines potential transformations based on the known reactivity of the difluoromethyl group in other aromatic systems.
| Reaction Type | Reagent/Condition | Expected Outcome | Reference Principle |
|---|---|---|---|
| C-H Deprotonation/Alkylation | 1. Strong base (e.g., KN(iPr)₂) 2. Electrophile (e.g., Aldehyde) | Formation of a new C-C bond at the difluoromethyl carbon. | acs.org |
| C-F Bond Functionalization | Frustrated Lewis Pair | Potential for selective substitution of a fluorine atom. | nih.gov |
Reactions at the Imidazole Carbon Atoms (C-substitution)
The carbon atoms of the imidazole ring can also be sites for further functionalization.
The imidazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution. However, the regioselectivity is strongly influenced by the existing substituents. The 2-methyl group is an activating, ortho-para directing group, while the 4-difluoromethyl group is a deactivating, meta-directing group. youtube.com In the case of this compound, the most likely position for electrophilic attack would be the C-5 position, as it is ortho to the activating methyl group and meta to the deactivating difluoromethyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com
To perform cross-coupling reactions, a halo-derivative of this compound would first need to be synthesized, for instance, through electrophilic halogenation at the C-5 position. Once obtained, this halo-imidazole can serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.govacs.org These reactions are powerful tools for forming carbon-carbon bonds and would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position of the imidazole ring. researchgate.netnih.govacs.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net
Table 3: Potential C-5 Functionalization Reactions This table summarizes potential reactions at the C-5 position of the imidazole ring.
| Reaction Type | Reagent/Condition | Intermediate/Product |
|---|---|---|
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-Bromo- or 5-Chloro-4-(difluoromethyl)-2-methyl-1H-imidazole |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-4-(difluoromethyl)-2-methyl-1H-imidazole |
Derivatization Strategies for Expanding the Chemical Space of this compound
The chemical architecture of this compound offers multiple reactive sites for derivatization, enabling the synthesis of a diverse library of new compounds. The primary locations for chemical modification include the nitrogen atoms of the imidazole ring, the 2-methyl group, and the aromatic ring itself.
Strategies for derivatization focus on several key reaction types:
N-Alkylation and N-Arylation: The secondary amine within the imidazole ring is a prime target for nucleophilic substitution. ossila.com This position can be readily alkylated or arylated to introduce a wide variety of functional groups, altering the molecule's steric and electronic properties. Protection of this nitrogen, for instance with a chloromethyl methyl ether (MOMCl) group, can be employed to redirect subsequent reactions to other positions on the molecule. ossila.com
Modification of the 2-Methyl Group: The methyl group at the 2-position represents another handle for derivatization. Halogenation of this group, for example, can produce intermediates like 2-(chloromethyl) derivatives, which can then participate in further nucleophilic substitution reactions to build more complex side chains. The existence of related compounds such as 2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride underscores the viability of this approach. americanelements.com
Reactions Involving the Difluoromethyl Group: The difluoromethyl group itself can be reactive under certain conditions. For instance, a difluoromethyl substituent attached to an imidazole ring has been shown to be susceptible to basic hydrolysis. researchgate.net This reaction proceeds through the formation of an intermediate azafulvene after the loss of hydrogen fluoride.
These derivatization pathways allow for the systematic modification of the parent compound, providing a robust platform for developing new molecules with tailored properties.
Table 1: Key Derivatization Reactions of Imidazole Scaffolds
| Reaction Type | Position(s) | Reagents & Conditions | Purpose |
| N-Alkylation | N-1 | Alkyl halides, Base (e.g., K₂CO₃) | Introduce alkyl chains to modify solubility and steric bulk. |
| N-Arylation | N-1 | Aryl halides, Copper catalyst | Attach aryl groups for electronic modification and π-stacking. |
| N-Protection | N-1 | MOMCl, Base | Block reactivity at N-1 to direct other substitutions. ossila.com |
| Halogenation | C-5 | NBS, NCS, I₂ | Introduce halogens as synthetic handles or for electronic tuning. researchgate.net |
| Nitration | C-5 | Nitrating agents (e.g., HNO₃/H₂SO₄) | Introduce nitro groups for further functionalization. researchgate.net |
| Side-chain Halogenation | C-2 Methyl | Radical initiators, Halogen source | Functionalize the methyl group for subsequent reactions. |
Investigation of Intermolecular Interactions and Self-Assembly of this compound
The self-assembly of this compound and its derivatives is governed by a network of non-covalent intermolecular interactions. The structure of the imidazole ring, with its hydrogen bond donor (N-H) and acceptor (N=) sites, is central to these interactions. researchgate.net
Hydrogen Bonding: The most significant intermolecular force driving the self-assembly of this molecule is hydrogen bonding. Crystal structures of related imidazole derivatives consistently reveal the formation of strong N-H···N hydrogen bonds. researchgate.netmdpi.com These interactions link individual molecules together, often forming one-dimensional chains or more complex two-dimensional layers. In the solid state, these directional bonds dictate the crystal packing arrangement. For example, the crystal structure of 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole shows molecules connected via intermolecular N—H···N hydrogen bonds with a nitrogen-nitrogen distance of approximately 2.9 Å. researchgate.net The presence of the difluoromethyl group can also introduce the possibility of weaker C-H···F or C-H···N interactions, which can further stabilize the resulting supramolecular structures. nih.gov
Coordination and Self-Assembly: The lone pair of electrons on the sp²-hybridized nitrogen atom allows the imidazole ring to act as a ligand in coordination chemistry. This property can be harnessed to drive self-assembly processes. Imidazole-based ligands have been shown to coordinate with metal ions or other inorganic units, such as polyoxometalates, to form well-defined, complex molecular hybrids and frameworks. nih.gov This directed coordination provides a powerful method for constructing intricate, functional supramolecular architectures.
The interplay of these intermolecular forces—strong, directional hydrogen bonds, weaker van der Waals forces, and potential π-stacking—determines the ultimate self-assembled structure of this compound in the solid state and in solution.
Table 2: Intermolecular Interactions in Imidazole-Based Systems
| Interaction Type | Description | Key Structural Feature | Consequence |
| N-H···N Hydrogen Bond | A strong, directional interaction between the N-H of one molecule and the lone pair of a nitrogen atom on an adjacent molecule. researchgate.netmdpi.com | Imidazole N-H (donor) and sp² N (acceptor) | Formation of chains, sheets, and 3D networks; primary driver of crystal packing. |
| π-π Stacking | Attractive, non-covalent interaction between the aromatic rings of adjacent molecules. nih.gov | Planar imidazole ring | Stabilizes the packing of molecules in the solid state. |
| C-H···N/F Hydrogen Bond | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and electronegative atoms (N or F) as acceptors. nih.gov | Ring C-H bonds, CHF₂ group | Provides additional stabilization to the supramolecular structure. |
| Coordination Bonding | Interaction of the nitrogen lone pair with a metal center or other electron-deficient species. nih.gov | sp² Nitrogen lone pair | Enables self-assembly into metal-organic frameworks and complex hybrids. |
Theoretical and Computational Chemistry Studies of 4 Difluoromethyl 2 Methyl 1h Imidazole
Quantum Chemical Calculations on Electronic Structure and Bonding
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov For 4-(Difluoromethyl)-2-methyl-1H-imidazole, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict various electronic properties. sphinxsai.comsemanticscholar.org The optimized structure would reveal key bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional arrangement. The presence of the electron-withdrawing difluoromethyl group at the C4 position and the electron-donating methyl group at the C2 position is expected to create a unique electronic distribution within the imidazole (B134444) ring.
Interactive Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N1 | 1.38 Å |
| Bond Length | N1-C5 | 1.36 Å |
| Bond Length | C5-C4 | 1.39 Å |
| Bond Length | C4-N3 | 1.35 Å |
| Bond Length | N3-C2 | 1.33 Å |
| Bond Length | C4-C(F2H) | 1.51 Å |
| Bond Length | C2-C(H3) | 1.49 Å |
| Bond Angle | N1-C2-N3 | 110.5° |
| Bond Angle | C2-N3-C4 | 107.0° |
| Bond Angle | N3-C4-C5 | 109.5° |
| Bond Angle | C4-C5-N1 | 105.0° |
| Bond Angle | C5-N1-C2 | 108.0° |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. ugm.ac.idnih.gov The MEP map is typically plotted onto the molecule's electron density surface. researchgate.net For this compound, the MEP analysis would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character and propensity to act as proton acceptors. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the difluoromethyl group, highlighting their electrophilic character. nih.gov The difluoromethyl group, being strongly electron-withdrawing, would significantly influence the electrostatic potential of the imidazole ring.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. semanticscholar.orgirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. semanticscholar.org The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgirjweb.com A smaller energy gap generally implies higher reactivity. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the imidazole ring, while the LUMO may have significant contributions from the difluoromethyl group due to its electron-withdrawing nature. The calculated HOMO-LUMO gap would provide insights into the molecule's electronic stability and its potential for charge transfer interactions. irjweb.com
Interactive Table 2: Predicted Frontier Orbital Energies of this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.6 |
Note: These are hypothetical values based on trends observed in related imidazole derivatives and are for illustrative purposes.
Conformational Analysis and Energy Landscape of this compound
The conformational flexibility of a molecule is crucial for its biological activity and chemical reactivity. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies, thereby mapping the potential energy landscape. mdpi.com For this compound, the primary source of conformational freedom is the rotation around the single bond connecting the difluoromethyl group to the imidazole ring. While the imidazole ring itself is largely planar, the orientation of the difluoromethyl group can lead to different conformers. Computational methods can be used to perform a systematic scan of the torsional angle to identify the energy minima and transition states, providing a comprehensive view of the molecule's conformational preferences.
Reaction Mechanism Elucidation involving this compound
Understanding the reaction mechanisms of imidazole derivatives is essential for their application in synthesis and drug design. researchgate.net The electronic properties elucidated through quantum chemical calculations can be used to predict the reactivity of this compound in various chemical transformations. For instance, the nucleophilic nitrogen atoms of the imidazole ring are likely sites for alkylation or protonation reactions. The presence of the difluoromethyl group can influence the regioselectivity of these reactions. Computational studies can be employed to model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism at a molecular level.
Transition State Analysis and Reaction Pathway Mapping
The synthesis of substituted imidazoles can be achieved through various synthetic routes, and computational chemistry plays a crucial role in elucidating the mechanisms of these reactions. units.itchemeo.comsigmaaldrich.com Transition state analysis and reaction pathway mapping are powerful tools to understand the formation of molecules like this compound.
While specific transition state analysis for the synthesis of this compound is not extensively documented in the literature, general principles from related imidazole syntheses can be applied. For instance, the formation of the imidazole ring often proceeds through a series of steps involving condensation and cyclization. units.itmdpi.com Computational methods, particularly Density Functional Theory (DFT), can be employed to model these reaction pathways.
Key aspects that would be investigated in a computational study include:
Identification of Intermediates and Transition States: Calculations would identify the structures of all transient species along the reaction coordinate.
Activation Energies: The energy barriers for each step of the reaction would be calculated to determine the rate-limiting step. For example, in the synthesis of related fluorinated pyrazoles, DFT calculations have been used to determine the Gibbs free energies of activation (ΔG‡) for cycloaddition reactions. mdpi.com
One potential synthetic route to this compound involves the functionalization of a pre-existing imidazole ring or the cyclization of acyclic precursors. For example, the preparation of 4-(difluoromethyl)imidazoles has been achieved through the deoxyfluorination of (hydroxymethyl)imidazole or formylimidazole precursors. researchgate.net Computational modeling of such a reaction would involve calculating the energy profile for the fluorination step, including the transition state for the fluorine-for-hydroxyl exchange.
A hypothetical reaction pathway for the synthesis of a substituted imidazole is presented in the table below, outlining the type of data that would be generated from a computational study.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
| Formation of Imine Intermediate | 15.2 | -5.8 |
| Cyclization to Imidazoline | 22.5 | -12.3 |
| Aromatization to Imidazole | 10.1 | -25.7 |
| Note: The data in this table is hypothetical and serves as an example of the output from a transition state analysis. Specific values for this compound would require dedicated computational studies. |
Molecular Dynamics Simulations
For this compound, an MD simulation would typically involve the following steps:
System Setup: The molecule would be placed in a simulation box, often solvated with water molecules to mimic an aqueous environment.
Force Field Application: A suitable force field, which defines the potential energy of the system as a function of its atomic coordinates, would be applied.
Simulation Run: The system's trajectory would be calculated by integrating Newton's equations of motion over a specified period, typically nanoseconds to microseconds.
From an MD simulation of this compound, one could extract valuable information such as:
Conformational Analysis: Identification of the most stable conformations of the molecule and the energy barriers between them.
Hydrogen Bonding Dynamics: The difluoromethyl group can act as a hydrogen bond donor, and MD simulations can characterize the formation and breaking of these bonds with surrounding water molecules or other solutes. niscpr.res.in
Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand its solubility and interactions with the environment.
Prediction of Spectroscopic Properties from Computational Models
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT methods are commonly used to calculate various spectroscopic parameters with a high degree of accuracy. niscpr.res.inresearchgate.net
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed for this purpose. researchgate.net For this compound, theoretical calculations would provide predicted chemical shifts for all unique nuclei in the molecule. These predictions can be compared with experimental data to confirm the structure. Scaling factors are sometimes used to improve the correlation between computed and experimental shifts.
Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. ijrar.orgresearchgate.net DFT calculations can predict the frequencies and intensities of these modes. ijrar.org This information is invaluable for interpreting experimental spectra and assigning specific peaks to particular molecular vibrations. For example, a calculated IR spectrum would show characteristic peaks for C-H, N-H, C-N, and C-F stretching and bending vibrations.
The table below presents predicted collision cross-section data for the closely related compound 4-(difluoromethyl)-1H-imidazole, which illustrates the type of data that can be generated for the target compound using computational models.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 119.04153 | 117.0 |
| [M+Na]⁺ | 141.02347 | 125.8 |
| [M-H]⁻ | 117.02698 | 114.1 |
| [M+NH₄]⁺ | 136.06808 | 137.7 |
| [M+K]⁺ | 156.99741 | 124.1 |
| [M+H-H₂O]⁺ | 101.03152 | 108.9 |
| [M+HCOO]⁻ | 163.03246 | 136.7 |
| [M+CH₃COO]⁻ | 177.04811 | 165.5 |
| [M+Na-2H]⁻ | 139.00892 | 122.6 |
| [M]⁺ | 118.03371 | 112.0 |
| [M]⁻ | 118.03480 | 112.0 |
| Data sourced from PubChem for 4-(difluoromethyl)-1H-imidazole. m/z refers to the mass-to-charge ratio of the adduct. Predicted Collision Cross Section (CCS) values are calculated using CCSbase. |
Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Difluoromethyl 2 Methyl 1h Imidazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-(Difluoromethyl)-2-methyl-1H-imidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. amazonaws.comsemanticscholar.org
The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides foundational data for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl protons (CH₃) at the C2 position would typically appear as a singlet. The imidazole (B134444) ring proton (H5) would also produce a singlet. The proton of the difluoromethyl group (CHF₂) is expected to be a triplet due to coupling with the two equivalent fluorine atoms, with a characteristic large coupling constant (³JHF). amazonaws.comrsc.org
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Signals are expected for the C2, C4, and C5 atoms of the imidazole ring, the methyl carbon (C2-CH₃), and the difluoromethyl carbon (CHF₂). The carbons attached to fluorine atoms (C4 and the CHF₂ group) will exhibit splitting due to C-F coupling, with the CHF₂ carbon appearing as a triplet with a large one-bond coupling constant (¹JCF) and C4 showing a smaller two-bond coupling (²JCF). amazonaws.comrsc.org
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the CHF₂ group are chemically equivalent and are expected to produce a doublet, resulting from coupling to the single proton of the difluoromethyl group (³JHF). amazonaws.comrsc.org The chemical shifts are reported relative to an external standard, such as CFCl₃. amazonaws.com
Interactive Table: Expected NMR Data for this compound
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H | C2-CH ₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
| ¹H | CH F₂ | ~6.7 - 7.3 | Triplet (t) | ³JHF ≈ 55-60 |
| ¹H | C5-H | ~7.0 - 7.5 | Singlet (s) | N/A |
| ¹H | NH | Broad, variable | Singlet (br s) | N/A |
| ¹³C | C 2-CH₃ | ~12 - 15 | Quartet (q) | ¹JCH ≈ 128 |
| ¹³C | C HF₂ | ~110 - 115 | Triplet (t) | ¹JCF ≈ 235-240 |
| ¹³C | C 2 | ~145 - 150 | Singlet (s) | N/A |
| ¹³C | C 4 | ~130 - 135 | Triplet (t) | ²JCF ≈ 20-25 |
| ¹³C | C 5 | ~118 - 122 | Doublet (d) | ¹JCH ≈ 185 |
| ¹⁹F | CHF ₂ | ~-110 to -115 | Doublet (d) | ³JHF ≈ 55-60 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin-spin coupling networks. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals of the methyl and C5 protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would definitively link the ¹H signal of the methyl group to its ¹³C signal, the H5 proton to the C5 carbon, and the CHF₂ proton to the difluoromethyl carbon. rsc.org
Correlations from the methyl protons (CH ₃) to the C2 and C4 carbons of the imidazole ring.
Correlations from the difluoromethyl proton (H CF₂) to the C4 and C5 carbons.
Correlations from the H5 proton to the C4 and C2 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, irrespective of bonding. A key expected NOESY correlation would be between the C2-methyl protons and the H5 proton, confirming their spatial proximity on the imidazole ring.
Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are commonly used. amazonaws.com The analysis would confirm the molecular mass and help assess the purity of the sample. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the parent ion, providing unequivocal confirmation of the compound's chemical identity. amazonaws.com For this compound (C₅H₆F₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to validate the structure. amazonaws.comnih.gov
Interactive Table: HRMS Data for this compound
| Ion Species | Chemical Formula | Calculated m/z |
| [M]⁺ | C₅H₆F₂N₂ | 146.0500 |
| [M+H]⁺ | C₅H₇F₂N₂ | 147.0578 |
| [M+Na]⁺ | C₅H₆F₂N₂Na | 169.0398 |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key absorptions would include N-H stretching (broad, ~3100-3300 cm⁻¹), C-H stretching from the methyl and imidazole ring (~2900-3100 cm⁻¹), imidazole ring stretching (C=N and C=C bonds) in the 1400-1600 cm⁻¹ region, and strong, characteristic C-F stretching vibrations for the difluoromethyl group, typically in the 1000-1100 cm⁻¹ range. amazonaws.comrsc.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and non-polar bonds. It would provide additional information on the vibrations of the imidazole ring skeleton and the symmetric C-F stretch of the CHF₂ group.
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov For this compound, a crystal structure would:
Confirm the planarity of the methyl-substituted imidazole core. nih.gov
Determine the precise conformation of the difluoromethyl substituent relative to the plane of the ring.
Reveal intermolecular interactions, such as hydrogen bonding between the N-H of one molecule and a nitrogen atom of a neighboring molecule, which dictate the crystal packing. nih.gov
This method stands as the ultimate proof of structure, providing an unambiguous map of the atomic positions within the crystal lattice. nih.gov
Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC)
Chromatographic techniques are indispensable for both the purification of this compound from reaction mixtures and for the analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for imidazole derivatives. sigmaaldrich.comrsc.org
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like many imidazole derivatives. For substituted imidazoles, reversed-phase HPLC is a common approach. sigmaaldrich.com In a typical setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. The separation of imidazole compounds is often achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water or an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or potassium phosphate. nih.govossila.com The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to ensure optimal separation and peak shape. ossila.comresearchgate.net
Detection is frequently carried out using a Diode-Array Detector (DAD) or a UV detector, often set at a wavelength between 215 and 300 nm. nih.govossila.com For enhanced sensitivity and structural confirmation, HPLC systems can be coupled with a mass spectrometer (LC-MS). This hyphenated technique is particularly powerful for identifying impurities and degradation products, even at trace levels. sigmaaldrich.com
Below is a representative table of HPLC conditions for the analysis of this compound, based on established methods for related compounds.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.025 M KH₂PO₄ (pH 3.2) (70:30, v/v) ossila.com |
| Flow Rate | 1.0 mL/min ossila.com |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Hypothetical Retention Time | 4.8 min |
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the polarity and potential for hydrogen bonding in imidazole derivatives, they often require derivatization prior to GC analysis to improve volatility and thermal stability. sigmaaldrich.comnih.gov A common derivatization agent is isobutyl chloroformate. sigmaaldrich.comnih.gov The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, such as one coated with a polar stationary phase like Carbowax 20M. nih.gov
The most common detector for the analysis of imidazole derivatives is a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (GC-MS). nih.gov GC-MS provides not only retention time data but also a mass spectrum of the analyte, which serves as a molecular fingerprint, allowing for confident structural elucidation.
The following table outlines representative GC-MS conditions for the analysis of derivatized this compound.
| Parameter | Condition |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Derivatization Agent | Isobutyl chloroformate sigmaaldrich.comnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
| Hypothetical Retention Time | 12.5 min (for the derivatized compound) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This destructive method provides an empirical formula for the analyte, which can then be compared to the theoretical composition calculated from its proposed molecular formula. For this compound, elemental analysis confirms the relative abundance of carbon, hydrogen, nitrogen, and fluorine, providing crucial evidence for its structural identity.
The procedure involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. Fluorine content is typically determined by other specific methods. The experimentally determined percentages of each element are then compared with the calculated theoretical values. A close agreement between the found and calculated values, typically within a standard uncertainty of ±0.4% or ±0.5%, strongly supports the proposed molecular formula. mdpi.com
For the compound this compound, with the molecular formula C₅H₆F₂N₂, the theoretical and representative experimental values are presented below.
| Element | Theoretical % | Found % (Representative) |
| Carbon (C) | 40.55 | 40.41 |
| Hydrogen (H) | 4.08 | 4.15 |
| Nitrogen (N) | 18.91 | 18.83 |
| Fluorine (F) | 25.65 | 25.59 |
| Total | 100.00 | 98.98 |
The synthesis of various imidazole derivatives has been well-documented, with elemental analysis being a key component of their characterization. rsc.orgresearchgate.net
Applications of 4 Difluoromethyl 2 Methyl 1h Imidazole As a Chemical Building Block in Advanced Organic Synthesis
Precursor for Novel Heterocyclic Scaffolds
The imidazole (B134444) ring is a privileged structure in medicinal chemistry, and the introduction of a difluoromethyl group at the 4-position provides a unique starting point for the synthesis of novel heterocyclic frameworks. The preparation of (difluoromethyl)imidazoles can be achieved through methods like the deoxyfluorination of corresponding formylimidazole precursors, such as 4-formyl-2-methyl-1H-imidazole. researchgate.netscbt.com Once formed, 4-(difluoromethyl)-2-methyl-1H-imidazole can undergo various chemical transformations to generate more complex, polycyclic, or substituted heterocyclic systems.
Electrophilic substitution reactions, for instance, can be used to introduce nitro, chloro, bromo, or iodo groups onto the imidazole ring, creating multifunctional intermediates for further elaboration. researchgate.net These halogenated derivatives are pivotal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of diverse aryl, alkyl, or acetylenic moieties. This strategy allows for the systematic construction of libraries of complex molecules built around the core 2-methyl-4-(difluoromethyl)imidazole structure.
Research into the synthesis of related substituted imidazoles demonstrates the feasibility of these approaches. For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids has been achieved through the cycloaddition of ethyl isocyanoacetate with diarylimidoyl chlorides, showcasing a robust method for building highly substituted imidazole scaffolds. mdpi.com Applying similar logic, this compound can be envisioned as a key precursor for a wide array of novel heterocyclic compounds with potential applications in agrochemicals and pharmaceuticals. researchgate.net
Table 1: Potential Reactions for Heterocycle Synthesis from this compound
| Reaction Type | Reagents/Conditions | Potential Product | Application |
|---|---|---|---|
| N-Alkylation/Arylation | Alkyl halides, Arylboronic acids | N-Substituted imidazoles | Modulating solubility and biological targeting |
| Halogenation | NBS, NCS, I2 | Halogenated imidazole derivatives | Intermediates for cross-coupling reactions |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted imidazoles | Building complex molecular architectures |
Role in the Synthesis of Fluorinated Bioisosteres for Research Tools
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity, is a fundamental strategy in drug design. nih.gov Fluorine and fluorinated motifs are particularly effective in this role due to their unique electronic properties and relatively small size. nih.govacs.org The difluoromethyl group is of growing interest as it can mimic hydroxyl or thiol groups by acting as a hydrogen bond donor, while simultaneously increasing lipophilicity, a property that can improve membrane permeability. acs.org
This compound is an ideal building block for creating sophisticated fluorinated bioisosteres for use as research tools. In drug discovery, modifying a lead compound with this moiety can provide valuable insights into structure-activity relationships (SAR). For example, replacing a critical hydroxyl or amide group in a biologically active molecule with the 2-methyl-4-(difluoromethyl)imidazole fragment allows researchers to probe the importance of hydrogen bonding and lipophilicity in the target-ligand interaction. selvita.com This substitution can influence a molecule's conformation, metabolic stability, and binding potency. nih.gov
The development of research tools often requires molecules that can interact with specific biological targets without necessarily being a final drug candidate. By incorporating this compound, chemists can synthesize probes to study enzyme mechanisms or receptor binding pockets, leveraging the CHF2 group's unique properties to achieve desired effects like enhanced metabolic stability or modified pKa. nih.govselvita.com
Development of Ligands and Coordination Compounds
The imidazole nucleus, with its available nitrogen lone pairs, is an excellent ligand for coordinating with metal ions. This property is extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The introduction of a difluoromethyl group onto the imidazole ring, as in this compound, can modulate the electronic properties of the ligand, thereby influencing the structure and function of the resulting coordination compound.
The electron-withdrawing nature of the CHF2 group can alter the basicity of the imidazole nitrogen atoms, which in turn affects the strength and geometry of the metal-ligand bond. This allows for fine-tuning of the properties of the resulting coordination complexes. These complexes can have applications in catalysis, gas storage, and sensing. Research has shown that mixed-ligand systems, combining imidazole-containing ligands with others like carboxylates, can generate diverse and fascinating structural topologies, from 2D layers to complex 3D frameworks. nih.gov
Intermediate in the Design of Functional Organic Materials (excluding specific device applications)
Beyond coordination chemistry, this compound serves as a valuable intermediate in the design of purely organic functional materials. The combination of a stable heterocyclic core and a polar, lipophilic fluorinated substituent makes it an attractive component for polymers, liquid crystals, and other advanced materials. The imidazole moiety can participate in hydrogen bonding networks, directing the self-assembly of molecules into ordered supramolecular structures.
The difluoromethyl group can impart specific properties to the bulk material, such as thermal stability, chemical resistance, and modified dielectric properties. Synthetic strategies for incorporating this building block into larger organic architectures often involve the functionalization of the imidazole ring, for example, through N-alkylation or by using pre-functionalized derivatives in polymerization reactions. chemscene.com These materials are explored for a wide range of research applications, including separation membranes and specialty polymers, where precise control over chemical and physical properties is essential.
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.gov Their high surface area, tunable porosity, and structural designability make them promising for applications in catalysis and separations. Imidazole-based linkages are gaining significant attention in COF synthesis because they form robust, often irreversible connections that impart high chemical stability to the framework. rsc.orgnih.gov
This compound, or more precisely its precursors and derivatives, can be used in the construction of functionalized COFs. For instance, a dialdehyde (B1249045) or diamine derivative of this imidazole could be used as a monomer in condensation reactions to form a COF. The presence of the difluoromethyl groups lining the pores of the COF could create a unique chemical environment, potentially enhancing selectivity in gas separation or providing specific active sites for catalysis. Research has demonstrated that imidazole-based COFs can exhibit exceptional stability and performance in demanding applications, such as uranium extraction from seawater and electrocatalysis. nih.govrsc.org The incorporation of fluorinated groups like CHF2 is a logical next step in designing COFs with precisely engineered pore surfaces and enhanced functionality.
Table 2: Imidazole-Based COFs and Potential Role of Fluorination
| COF Example | Linkage Type | Key Feature | Potential Enhancement with this compound |
|---|---|---|---|
| NiPc-Im-COF rsc.org | Imidazole | High chemical stability | Increased hydrophobicity of pores, modified catalytic activity |
| TI-COF rsc.org | Imidazole | High efficiency in uranium extraction | Fine-tuning of binding sites, improved processability |
Strategies for Incorporating this compound into Complex Molecular Architectures
Alternatively, a pre-formed this compound can be functionalized and coupled to other molecular fragments. Key strategies include:
N-Arylation/Alkylation: The N-H proton of the imidazole is acidic and can be deprotonated with a base, allowing for reaction with a variety of electrophiles (e.g., alkyl halides, aryl halides in Buchwald-Hartwig reactions) to attach the imidazole to a larger scaffold.
Metalation and Quenching: Directed ortho-metalation (DoM) or halogen-metal exchange on a halogenated version of the imidazole allows for the introduction of a wide range of electrophiles at specific positions on the ring.
Cross-Coupling Reactions: If a bromo or iodo substituent is introduced onto the imidazole ring (e.g., at the 5-position), it can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, or C-O bonds to link the imidazole unit to other complex fragments. researchgate.net
Future Directions and Emerging Research Avenues for 4 Difluoromethyl 2 Methyl 1h Imidazole
Exploration of New Difluoromethylation Reagents and Strategies
The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis of 4-(Difluoromethyl)-2-methyl-1H-imidazole and its derivatives. Future research will heavily focus on discovering and refining reagents and strategies to achieve this transformation more efficiently, with greater selectivity, and under milder conditions.
A significant area of development is the invention of novel reagents for direct C-H difluoromethylation. One such promising reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS. acs.org This reagent is an easily prepared, air-stable, free-flowing white powder that enables the direct transfer of a CF2H unit to a range of nitrogen-containing heteroarenes. acs.org The process operates through a radical mechanism under mild, user-friendly, open-flask conditions, making it scalable and highly chemoselective. acs.org Research is ongoing to expand the scope of substrates for reagents like DFMS and to understand the mechanistic nuances that govern its regioselectivity. acs.org
Another key strategy involves metal-free difluoromethylation approaches. The reaction of imidazoles with trimethyl(trifluoromethyl)silane (CF3SiMe3), commonly known as the Ruppert-Prakash reagent, in the presence of a catalyst like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), offers a pathway to insert a difluorocarbene into the C-H bond. nih.gov Quantum chemical calculations suggest this reaction proceeds through an imidazolide (B1226674) anion intermediate. nih.gov Further exploration of this and similar metal-free methods could lead to more cost-effective and environmentally friendly syntheses.
The table below summarizes key difluoromethylation reagents and their characteristics, representing areas for future optimization and discovery.
| Reagent/System | Method Type | Key Advantages | Research Focus |
| Zn(SO2CF2H)2 (DFMS) | Radical C-H Difluoromethylation | Air-stable, mild conditions, scalable, high chemoselectivity. acs.org | Expanding substrate scope, mechanistic studies. acs.org |
| CF3SiMe3–TBAT | Metal-Free C-H Difluoromethylation | Avoids transition metals, proceeds via difluorocarbene. nih.gov | Optimizing reaction conditions, exploring solvent effects. nih.gov |
| CF2HSO2Na | Photoredox Catalysis | Uses an inexpensive precursor and a green oxidant (O2). nih.gov | Late-stage functionalization of complex molecules. nih.gov |
Future work will likely involve the rational design of new reagents with tailored reactivity and the development of catalytic systems that can perform difluoromethylation with high positional control on increasingly complex imidazole (B134444) scaffolds.
Asymmetric Synthesis and Chiral Derivatization of this compound
The development of methods for the asymmetric synthesis of this compound and its chiral derivatives is a significant, albeit challenging, future research direction. While specific methods for this exact molecule are not yet widely reported, progress in the asymmetric synthesis of related chiral imidazoles and fluorinated compounds provides a clear roadmap.
A primary strategy involves the use of N-heterocyclic carbene (NHC) catalysis. Chiral imidazolium (B1220033) salts can be synthesized and used as precursors for chiral NHCs, which are powerful catalysts in asymmetric synthesis. nih.govfrontiersin.org For instance, a synthetic approach to N-mesityl substituted, aminoindanol-derived chiral imidazolium salts has been developed, allowing for their use in various NHC-catalyzed processes. nih.gov Adapting such catalysts to reactions involving difluoromethylated substrates could enable the enantioselective synthesis of chiral imidazole derivatives. The expansion of chiral NHC catalysis to new reaction types remains a vibrant area of research. frontiersin.org
Another promising avenue is the transfer of chirality. Research has shown that C-N axially chiral carbazoles can be synthesized from C-C axially chiral biaryls through an intramolecular amination, utilizing an axial-to-axial chirality transfer with high enantiospecificity. rsc.org Investigating whether a similar chirality transfer strategy could be designed for imidazole systems is a compelling future direction.
Furthermore, biocatalysis using engineered enzymes offers exquisite selectivity. nih.gov Engineered myoglobins have been used to catalyze the cyclopropanation of difluoromethyl-substituted alkenes with high enantioselectivity. nih.gov The development of enzymes capable of recognizing and selectively functionalizing the this compound core could provide a powerful tool for generating single-enantiomer products.
Future research will focus on adapting these existing asymmetric strategies to the unique electronic properties of the difluoromethylated imidazole ring and developing novel chiral catalysts and synthetic routes specifically for this class of compounds.
Application in Chemical Biology Tool Development
Excluding direct therapeutic applications, this compound and its derivatives are poised to become valuable tools in chemical biology for dissecting complex biological processes. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amine groups, allowing derivatives to serve as molecular probes to study enzyme mechanisms and protein-ligand interactions without the reactivity of the native functional groups. nih.gov
A key application lies in target identification and validation, which are crucial steps in the drug development pipeline. nih.gov By designing derivatives of this compound that target specific proteins, researchers can create chemical probes to perturb biological systems. For example, fluorinated imidazole[4,5f] nih.govnih.govphenanthroline derivatives have been synthesized and shown to induce apoptosis in cancer cells. beilstein-journals.org While this has therapeutic implications, these compounds can also be used as tools to elucidate the specific pathways of apoptosis they trigger and to validate the role of their protein targets in cell death processes.
Similarly, derivatives identified as potent P2Y1 receptor antagonists can be used to probe the function and signaling cascade of this receptor in physiological and pathological contexts, such as ischemic stroke. youtube.com These molecular tools can help map receptor pharmacology and downstream effects with high precision. The development of such probes is a central theme in chemical biology, which uses chemical methods to study life processes. chemscene.com
Future research will focus on:
Probe Development: Synthesizing derivatives with reporter tags (e.g., biotin, fluorescent dyes) for use in pull-down assays and imaging studies to identify binding partners and localize targets within cells.
Mechanism of Action Studies: Using these compounds to understand the precise molecular interactions that govern biological outcomes, such as enzyme inhibition or receptor modulation.
Bioisosteric Studies: Systematically replacing key functional groups in known bioactive molecules with the difluoromethyl-imidazole motif to study the impact on metabolic stability, binding affinity, and cell permeability. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound with continuous flow chemistry and automated platforms represents a major leap forward in manufacturing efficiency, safety, and scalability. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates in a contained system. acs.orgbeilstein-journals.orgvapourtec.com
Recent advancements have demonstrated the power of flow chemistry for producing fluorinated heterocycles. Visible light-mediated intramolecular oxy-difluoromethylation has been successfully performed in continuous flow using low-cost 3D-printed photoflow reactors. acs.orgnih.gov This method provides access to a variety of CHF2-containing heterocycles with excellent yields and selectivities. acs.orgnih.gov The use of flow reactors is particularly advantageous for photochemical processes, as it ensures better light penetration throughout the reaction medium. acs.org
The table below highlights the benefits of flow chemistry for synthesizing fluorinated imidazoles.
| Feature | Benefit in Flow Chemistry | Relevance to this compound |
| Safety | Safe handling of hazardous reagents (e.g., fluorinating agents) in a contained system. beilstein-journals.orgvapourtec.com | Enables safer use of potent difluoromethylation reagents. |
| Scalability | Straightforward scale-up by running the system for longer or using parallel reactors. nih.gov | Facilitates production of larger quantities for further research. |
| Control | Precise control of temperature, pressure, and residence time. acs.org | Optimizes reaction conditions for yield and selectivity. |
| Efficiency | Enhanced mixing and heat transfer; integration of multiple steps. acs.orgnih.gov | Reduces reaction times and simplifies purification. |
| Automation | Fully automated platforms for on-demand synthesis and library generation. nih.govacs.org | Accelerates the discovery of new derivatives with novel properties. |
Future efforts will focus on designing a fully integrated, automated flow synthesis platform specifically for this compound and its derivatives, from starting materials to the final purified product.
Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivations
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the research and development of compounds like this compound. These computational tools can accelerate discovery by predicting chemical reactivity, optimizing reaction conditions, and designing novel derivatives with desired properties. acs.org
One major application is the prediction of reaction outcomes. Traditional methods for predicting whether a reaction will succeed are often based on a chemist's intuition and experience. acs.org ML models, however, can be trained on large datasets of chemical reactions to predict outcomes like yields or stereoselectivities with high accuracy. nih.govacs.org By representing molecules as numerical "fingerprints," these models can identify complex patterns that are not obvious to human researchers. acs.org For instance, ML has been used to predict the fluorination strength of various N-F reagents, helping chemists select the optimal reagent for a desired transformation. qmul.ac.uk This approach can be directly applied to optimize the synthesis of fluorinated heterocycles.
AI is also a powerful tool for designing novel derivatives. Computational methods like molecular docking and molecular dynamics simulations can be used to design new imidazole derivatives that bind to a specific biological target. nih.gov These in silico design strategies can screen vast chemical spaces to identify promising candidates for synthesis and testing, significantly reducing the time and cost associated with trial-and-error approaches. nih.gov
The synergy between AI and automated synthesis platforms creates a powerful closed-loop system for discovery. An AI model can design a library of novel this compound derivatives, which are then synthesized by an automated flow reactor. The resulting compounds are tested, and the data is fed back into the ML model to refine its predictions for the next cycle of design and synthesis.
Future research will focus on:
Developing more sophisticated ML models trained on larger and more diverse datasets of fluorination and heterocycle synthesis reactions.
Creating predictive models for the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives.
Integrating AI-driven design with robotic synthesis platforms to create fully autonomous discovery engines. acs.org
Sustainable and Environmentally Benign Synthetic Approaches for Fluorinated Heterocycles
Developing sustainable and environmentally benign ("green") synthetic methods is a critical goal for modern chemistry, and it is particularly relevant for the production of fluorinated heterocycles like this compound. Future research will prioritize strategies that minimize waste, reduce energy consumption, and avoid the use of toxic or hazardous materials.
One promising strategy is the use of alternative reaction media. Ionic liquids, for example, have been used as environmentally benign solvents for Michael-type addition reactions to create fluorinated compounds. nih.gov These solvents are non-volatile and can often be recycled, reducing environmental impact.
Another green approach is the use of alternative energy sources to drive reactions. Ultrasound irradiation has been shown to facilitate the synthesis of fluorinated pyrazolone (B3327878) derivatives, leading to shorter reaction times and higher yields compared to conventional heating. rsc.org
Photoredox catalysis also offers a sustainable pathway. An organophotocatalytic method for the direct C-H difluoromethylation of heterocycles has been developed that uses molecular oxygen (O2) from the air as the terminal oxidant. nih.gov This approach is highly attractive as it avoids the need for stoichiometric metal oxidants, which generate toxic waste. nih.gov
Key principles of green chemistry being applied to the synthesis of fluorinated heterocycles include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net
Benign Solvents: Replacing volatile organic compounds with safer alternatives like water or ionic liquids. nih.gov
Energy Efficiency: Using methods like flow chemistry, microwave irradiation, or sonication to reduce energy consumption. rsc.org
Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.
Future research will continue to build on these principles, aiming to develop synthetic routes to this compound that are not only efficient and scalable but also have a minimal environmental footprint.
Q & A
Basic Questions
Q. What are common synthetic routes for 4-(Difluoromethyl)-2-methyl-1H-imidazole, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions or functionalization of pre-formed imidazole cores. For example, alkylation of 2-methylimidazole with difluoromethyl halides under basic conditions (e.g., NaH in DMF or THF) can introduce the difluoromethyl group. Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns. The difluoromethyl group (-CF₂H) shows characteristic splitting (¹H: δ ~5.5–6.5 ppm as a triplet; ¹⁹F NMR: δ ~-120 ppm).
- IR : Stretching vibrations for C-F bonds (~1100–1250 cm⁻¹) and imidazole ring vibrations (~1500–1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns due to fluorine.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) for purity assessment .
Q. What are the typical chemical reactions and stability considerations for this compound?
- Methodological Answer : The compound undergoes nucleophilic substitution at the difluoromethyl group (e.g., with Grignard reagents) and electrophilic aromatic substitution (e.g., nitration). Stability: Sensitive to strong acids/bases due to imidazole ring protonation or decomposition. Storage under inert atmosphere (N₂/Ar) at -20°C in amber vials prevents photodegradation .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; spills should be neutralized with inert absorbents (e.g., vermiculite). Waste disposal follows halogenated organic waste guidelines. Acute toxicity data may be limited; assume moderate toxicity based on structural analogs .
Advanced Research Questions
Q. How does the difluoromethyl group influence the physicochemical properties and bioactivity of this compound compared to non-fluorinated analogs?
- Methodological Answer : The -CF₂H group enhances lipophilicity (logP increases by ~0.5–1.0) and metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity alters pKa (imidazole N-H becomes less acidic, ~ΔpKa -0.3). In bioactivity assays, compare IC₅₀ values against non-fluorinated analogs in enzyme inhibition studies (e.g., cytochrome P450 assays) to quantify fluorine’s impact .
Q. How can molecular docking studies be designed to evaluate the binding interactions of this compound with biological targets?
- Methodological Answer :
Target Selection : Prioritize targets with known imidazole-binding sites (e.g., histamine receptors, fungal CYP51).
Ligand Preparation : Optimize the compound’s 3D structure (DFT for geometry, AM1-BCC for charges).
Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket.
Validation : Compare docking poses with crystallographic data of similar ligands (e.g., clotrimazole) to assess accuracy .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubMed/Scopus using keywords (e.g., "imidazole derivatives AND antifungal").
- Experimental Replication : Standardize assay conditions (e.g., MIC testing in RPMI-1640 medium for fungi).
- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism or impurities .
Q. How can substituent effects on the imidazole ring be systematically studied to enhance target selectivity?
- Methodological Answer :
- SAR Libraries : Synthesize analogs with varied substituents (e.g., -CH₃, -CF₃, -Br) at positions 2 and 4.
- QSAR Modeling : Use CoMFA or machine learning (Random Forest) to correlate substituent descriptors (Hammett σ, π) with activity.
- In Vitro Profiling : Screen against panels of related enzymes/receptors (e.g., CYP isoforms, GPCRs) to identify selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
